![molecular formula C16H16F3N3O B2451272 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034488-47-4](/img/structure/B2451272.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic system consisting of a pyrazole ring fused with a partially saturated pyridine ring . This core is an important structural element of many natural products and pharmaceutically active compounds . The compound also contains a trifluoromethylphenyl group and an acetamide group, which could potentially contribute to its biological activity.
Scientific Research Applications
Asymmetric Synthesis and Medicinal Chemistry
This compound has garnered interest due to its role in highly enantioselective Rh-catalyzed asymmetric reductive dearomatization. Researchers have successfully synthesized chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines using two strategies, achieving excellent enantioselectivities of up to 98% ee . Notably, this method also facilitates the synthesis of the potent BTK inhibitor, zanubrutinib.
Mechanism of Action
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)12-3-1-2-11(8-12)9-15(23)21-13-5-7-22-14(10-13)4-6-20-22/h1-4,6,8,13H,5,7,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTKVWCWLRMXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide |
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